Cas no 183133-96-2 (Cabazitaxel)
カバジタキセル(Cabazitaxel)は、タキサン系抗がん剤の一種であり、主に転移性前立腺がんの治療に用いられます。ドセタキセルと同様に微小管の安定化を促進することで細胞分裂を阻害しますが、カバジタキセルは特にドセタキセル耐性のある症例に対しても有効性を示す点が特徴です。また、血液脳関門を通過しにくい性質を持つため、中枢神経系への副作用が比較的少ないとされています。その高い抗腫瘍効果と耐性克服の可能性から、二次治療としての役割が期待されています。
Cabazitaxel structure
Product Name:Cabazitaxel
CAS番号:183133-96-2
MF:C45H57NO14
メガワット:835.9324
MDL:MFCD18827611
CID:822671
PubChem ID:9854073
Update Time:2025-10-22
Cabazitaxel 化学的及び物理的性質
名前と識別子
-
- Cabazitaxel
- (1S,2S,3R,4S,7R,9S,10S,12R,15S)-4-(acetyloxy)-15-{[(2R,3S)-3-{[(tert-butoxy)carbonyl]amino}-2-hydroxy-3-phenylpropanoyl]oxy}-1-hydroxy-9,12-dimethoxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04'7]heptadec-13-en-2-ylbenzoate
- Cabazitaxelum
- Jevtana
- RPR116258A
- RPR-116258A
- Taxoid XRP6258
- TXD258
- XRP6258
- XRP-6258
- 1-hydroxy-7β,10β-dimethoxy-9-oxo-5β,20-epoxytax-11-ene-2α,4,13α-triyl 4-acetate 2-benzoate 13-[(2R,3S)-3-[[(tert-butoxy)carbonyl]amino]-2-hydroxy-3-phenylpropanoate]
- DEP cabazitaxel
- dimethoxydocetaxel
- TXD-258
- Cabazitaxel(XRP-6258)
- 7β, 10β-DiMethoxydocetaxel
- 7beta, 10beta-DiMethoxydocetaxel
- Cabazitaxel (This product is only available in Japan.)
- [2aR[2aalpha,4beta,4abeta,6beta,9alpha(2R,3S),11beta,12alpha,12aalpha,12balpha]
- Cabazitaxel impurty
- BCP27641
- [(1S,3R,4S,9S,10S,12R)-4-Acetyloxy-1-hydroxy-15-[2-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]
- kabazitaxel
- CABAZITAXEL [MI]
- s3022
- 1-hydroxy-7,10-dimethoxy-9-oxo-5,20-epoxytax-11-ene-2,4,13-triyl 4-acetate 2-benzoate 13-((2R,3S)-3-(((tertbutoxy)carbonyl)amino)-2-hydroxy-3-phenylpropanoate)
- NSC794609
- D09755
- Cabazitaxel (Jevtana)
- (((tertbutoxy)carbonyl)amino)-2-hydroxy-3-phenylpropanoate1-hydroxy-7beta,10beta-dimethoxy-9-oxo-5beta,20-epoxytax-11-ene-2alpha,4,13alpha-triyl 4-acetate 2-benzoate 13-((2R,3S)-3-
- 183133-96-2
- NSC-761432
- GTPL6798
- Q412963
- Jevanta
- (2alpha,5beta,7beta,10beta,13alpha)-4-acetoxy-13-(((2R,3S)-3-((tert-butoxycarbonyl)amino)-2-hydroxy-3-phenylpropanoyl)oxy)-1-hydroxy-7,10-dimethoxy-9-oxo-5,20-epoxytax-11-en-2-yl benzoate
- CHEMBL1201748
- (2alpha,5beta,7beta,10beta,13alpha)-4-acetoxy-13-({(2R,3S)-3-[(tert-butoxycarbonyl)amino]-2-hydroxy-3-phenylpropanoyl}oxy)-1-hydroxy-7,10-dimethoxy-9-oxo-5,20-epoxytax-11-en-2-yl benzoate
- XRP6258;RPR-116258A;taxoid XRP6258
- CABAZITAXEL [WHO-DD]
- 1-HYDROXY-7beta,10beta-DIMETHOXY-9-OXO-5beta,20-EPOXYTAX-11-ENE-2alpha,4,13alpha-TRIYL 4-ACETATE 2-BENZOATE 13-((2R,3S)-3-(((TERT-BUTOXY)CARBONYL)AMINO)-2-HYDROXY-3-PHENYLPROPANOATE)
- TXD 258
- 1-HYDROXY-7.BETA.,10.BETA.-DIMETHOXY-9-OXO-5.BETA.,20-EPOXYTAX-11-ENE-2.ALPHA.,4,13.ALPHA.-TRIYL 4-ACETATE 2-BENZOATE 13-((2R,3S)-3-(((TERT-BUTOXY)CARBONYL)AMINO)-2-HYDROXY-3-PHENYLPROPANOATE)
- AB01273971-01
- CHEBI:63584
- [(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4-acetyloxy-1-hydroxy-15-[(2R,3S)-2-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoyl]oxy-9,12-dimethoxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate
- (2aR,4S,4aS,6R,9S,11S,12S,12aR,12bS)-12b-acetoxy-9-(((2R,3S)-3-((tert-butoxycarbonyl)amino)-2-hydroxy-3-phenylpropanoyl)oxy)-11-hydroxy-4,6-dimethoxy-4a,8,13,13-tetramethyl-5-oxo-2a,3,4,4a,5,6,9,10,11,12,12a,12b-dodecahydro-1H-7,11-methanocyclodeca[3,4]benzo[1,2-b]oxet-12-yl benzoate
- (1S,2S,3R,4S,7R,9S,10S,12R,15S)-4-(acetyloxy)-15-{[(2R,3S)-3-{[(tert-butoxy)carbonyl]amino}-2-hydroxy-3-phenylpropanoyl]oxy}-1-hydroxy-9,12-dimethoxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.0^{3,10}.0^{4,7}]heptadec-13-en-2-yl benzoate
- Jevtana (TN)
- J-011721
- NCGC00346704-03
- CABAZITAXEL [ORANGE BOOK]
- UNII-51F690397J
- CABAZITAXEL ACETONATE [JAN]
- CABAZITAXEL [MART.]
- DTXCID1093880
- L01CD04
- CABAZITAXEL [INN]
- NCGC00346704-01
- C45H57NO14
- CABAZITAXEL [EMA EPAR]
- EX-A838
- 1-hydroxy-7beta,10beta-dimethoxy-9-oxo-5beta,20-epoxytax-11-ene-2alpha,4,13alpha-triyl 4-acetate 2-benzoate 13-((2R,3S)-3-(((tertbutoxy)carbonyl)amino)-2-hydroxy-3-phenylpropanoate)
- AKOS032947285
- A12173
- DB06772
- Cabazitaxel (USAN/INN)
- SCHEMBL179674
- EN300-22232477
- (2aR,4S,4aS,6R,9S,11S,12S,12aR,12bS)-12b-acetoxy-9-(((2R,3S)-3-((tert-butoxycarbonyl)amino)-2-hydroxy-3-phenylpropanoyl)oxy)-11-hydroxy-4,6-dimethoxy-4a,8,13,13-tetramethyl-5-oxo-2a,3,4,4a,5,6,9,10,11,12,12a,12b-dodecahydro-1H-7,11-methanocyclodeca[3,4]benzo[1,2-b]oxet-12-yl benzoate.
- MFCD18827611
- CS-0972
- C3390
- SR-01000941585-1
- (1S,2S,3R,4S,7R,9S,10S,12R,15S)-4-(acetyloxy)-15-{[(2R,3S)-3-{[(tert-butoxy)carbonyl]amino}-2-hydroxy-3-phenylpropanoyl]oxy}-1-hydroxy-9,12-dimethoxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.0(3),(1)?.0?,?]heptadec-13-en-2-yl benzoate
- SR-01000941585
- RPR 116258A
- CABAZITAXEL [VANDF]
- AS-75355
- HY-15459
- cabazitaxel acetonate
- AB01273971_02
- BMQGVNUXMIRLCK-OAGWZNDDSA-N
- (2AR,4S,4aS,6R,9S,11S,12S,12aR,12bS)-12b-acetoxy-9-(((2R,3S)-3-((tert-butoxycarbonyl)amino)-2-hydroxy-3-phenylpropanoyl)oxy)-11-hydroxy-4,6-dimethoxy-4a,8,13,1
- Cabazitaxel [USAN:INN]
- XRP 6258
- 51F690397J
- J-519981
- Jevtana Kit
- NSC-794609
- Cabazitaxel Injection
- DTXSID40171389
- NSC761432
- Benzenepropanoic acid, beta-[[(1,1-dimethylethoxy)carbonyl]amino]-alpha-hydroxy-, (2aR,4S,4aS,6R,9S,11S,12S,12aR,12bS)-12b-(acetyloxy)-12-(benzoyloxy)-2a,3,4,4a,5,6,9,10,11,12,12a,12b-dodecahydro-11-hydroxy-4,6-dimethoxy-4a,8,13,13-tetramethyl-5-oxo-7,11-methano-1H-cyclodeca[3,4]benz[1,2-b]oxet-9-yl ester, (alphaR,betaS)-
- CCG-270519
- 4-acetoxy-13-((3-((tert-butoxycarbonyl)amino)-2-hydroxy-3-phenylpropanoyl)oxy)-1-hydroxy-7,10-dimethoxy-9-oxo-5,20-epoxytax-11-en-2-yl benzoate
- CABAZITAXEL [USAN]
- NSC 761432
- CABAZITAXEL (MART.)
-
- MDL: MFCD18827611
- インチ: 1S/C45H57NO14/c1-24-28(57-39(51)33(48)32(26-17-13-11-14-18-26)46-40(52)60-41(3,4)5)22-45(53)37(58-38(50)27-19-15-12-16-20-27)35-43(8,36(49)34(55-10)31(24)42(45,6)7)29(54-9)21-30-44(35,23-56-30)59-25(2)47/h11-20,28-30,32-35,37,48,53H,21-23H2,1-10H3,(H,46,52)/t28?,29-,30?,32?,33?,34+,35-,37?,43+,44-,45+/m0/s1
- InChIKey: BMQGVNUXMIRLCK-RBHPMPBISA-N
- ほほえんだ: O1C([H])([H])[C@@]2(C1([H])C([H])([H])[C@@]([H])([C@@]1(C([H])([H])[H])C([C@@]([H])(C3=C(C([H])([H])[H])C([H])(C([H])([H])[C@](C3(C([H])([H])[H])C([H])([H])[H])(C([H])([C@]21[H])OC(C1C([H])=C([H])C([H])=C([H])C=1[H])=O)O[H])OC(C([H])(C([H])(C1C([H])=C([H])C([H])=C([H])C=1[H])N([H])C(=O)OC(C([H])([H])[H])(C([H])([H])[H])C([H])([H])[H])O[H])=O)OC([H])([H])[H])=O)OC([H])([H])[H])OC(C([H])([H])[H])=O
計算された属性
- せいみつぶんしりょう: 835.37800
- どういたいしつりょう: 835.37790549 g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 3
- 水素結合受容体数: 14
- 重原子数: 60
- 回転可能化学結合数: 15
- 複雑さ: 1690
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 11
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.7
- トポロジー分子極性表面積: 202
- ぶんしりょう: 835.9
じっけんとくせい
- 色と性状: No data available
- 密度みつど: 1.31
- ゆうかいてん: 180°C(lit.)
- ふってん: 870.7±65.0 °C at 760 mmHg
- フラッシュポイント: 480.4±34.3 °C
- ようかいど: DMSO > 125 mg/ml
- PSA: 202.45000
- LogP: 4.95870
- 光学活性: [α]/D -36 to -44°, c = 0.5 in methanol
Cabazitaxel セキュリティ情報
-
記号:
- ヒント:に警告
- シグナルワード:Warning
- 危害声明: H302-H361
- 警告文: P201-P202-P264-P270-P280-P301+P312+P330-P308+P313-P405-P501
- セキュリティの説明: 24/25
- ちょぞうじょうけん:Powder -20°C 3 years 4°C 2 years In solvent -80°C 6 months -20°C 1 month
Cabazitaxel 価格詳細 >>
| 関連分類 | No. | Product Name | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| MedChemExpress | HY-15459-10mM*1mLinDMSO |
Cabazitaxel |
183133-96-2 | 99.96% | 10mM*1mLinDMSO |
¥550 | 2023-07-26 | |
| MedChemExpress | HY-15459-10mg |
Cabazitaxel |
183133-96-2 | 99.92% | 10mg |
¥500 | 2024-05-25 | |
| MedChemExpress | HY-15459-50mg |
Cabazitaxel |
183133-96-2 | 99.92% | 50mg |
¥800 | 2024-05-25 | |
| MedChemExpress | HY-15459-100mg |
Cabazitaxel |
183133-96-2 | 99.92% | 100mg |
¥1500 | 2024-05-25 | |
| MedChemExpress | HY-15459-500mg |
Cabazitaxel |
183133-96-2 | 99.92% | 500mg |
¥4500 | 2024-05-25 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | C3390-25MG |
Cabazitaxel |
183133-96-2 | 98.0%(LC) | 25MG |
¥150.0 | 2022-07-29 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | C3390-100MG |
Cabazitaxel |
183133-96-2 | 98.0%(LC) | 100MG |
¥550.0 | 2022-07-29 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-YY274-5mg |
Cabazitaxel |
183133-96-2 | 98+% | 5mg |
373CNY | 2021-05-08 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-YY274-10mg |
Cabazitaxel |
183133-96-2 | 98+% | 10mg |
634CNY | 2021-05-08 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-YY274-50mg |
Cabazitaxel |
183133-96-2 | 98+% | 50mg |
637.0CNY | 2021-07-13 |
Cabazitaxel サプライヤー
Suzhou Senfeida Chemical Co., Ltd
ゴールドメンバー
(CAS:183133-96-2)Cabazitaxel
注文番号:sfd9452
在庫ステータス:in Stock
はかる:200kg
清らかである:99.9%
最終更新された価格情報:Friday, 19 July 2024 14:35
価格 ($):discuss personally
Email:sales2@senfeida.com
Amadis Chemical Company Limited
ゴールドメンバー
(CAS:183133-96-2)Cabazitaxel
注文番号:A25044
在庫ステータス:in Stock
はかる:100mg/500mg
清らかである:99%
最終更新された価格情報:Friday, 30 August 2024 04:18
価格 ($):188.0/564.0
Email:sales@amadischem.com
Tiancheng Chemical (Jiangsu) Co., Ltd
ゴールドメンバー
(CAS:183133-96-2)Cabazitaxel
注文番号:LE734;LE7758266
在庫ステータス:in Stock
はかる:25KG,200KG,1000KG
清らかである:99%
最終更新された価格情報:Friday, 20 June 2025 11:39
価格 ($):discuss personally
Email:18501500038@163.com
Cabazitaxel 関連文献
-
Long Deng,Qian Zou,Biao Liu,Wenhui Ye,Chengfei Zhuo,Li Chen,Ze-Yuan Deng,Ya-Wei Fan,Jing Li Food Funct., 2018,9, 4234-4245
-
Zhixia Liu,Tingjian Chen,Floyd E. Romesberg Chem. Sci., 2017,8, 8179-8182
-
Ross Harder,David C. Dunand,Ian McNulty Nanoscale, 2017,9, 5686-5693
-
M. Zeiger,N. Jäckel,P. Strubel,L. Borchardt,R. Reinhold,W. Nickel,J. Eckert,V. Presser,S. Kaskel J. Mater. Chem. A, 2015,3, 17983-17990
-
Eric Besson,Stéphane Gastaldi,Emily Bloch,Selma Aslan,Hakim Karoui,Olivier Ouari,Micael Hardy Analyst, 2019,144, 4194-4203